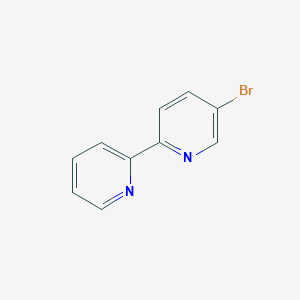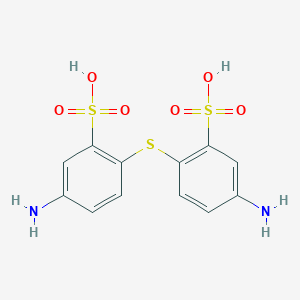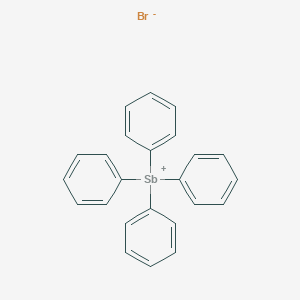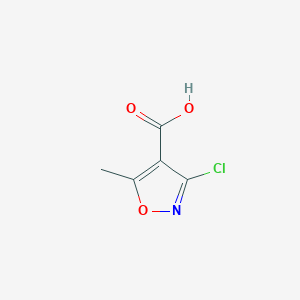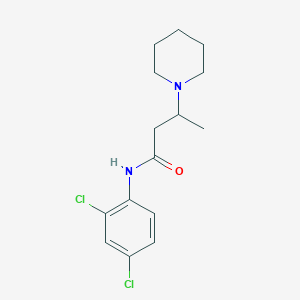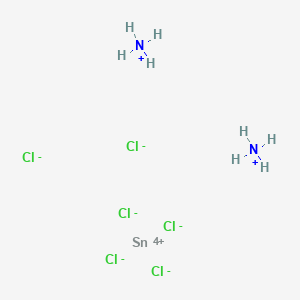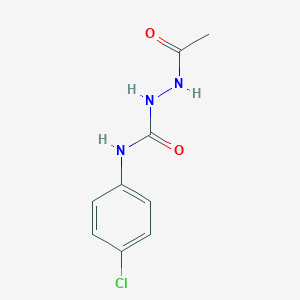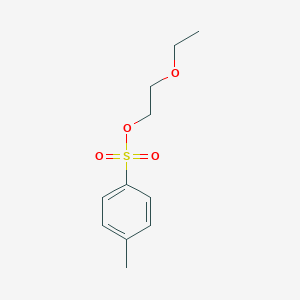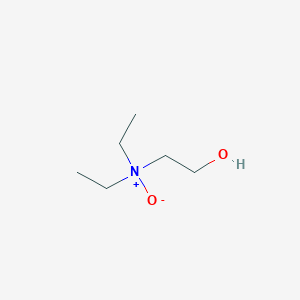
N,N-diethyl-2-hydroxyethanamine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-2-hydroxyethanamine oxide (DEHE) is a chemical compound that has received significant attention in scientific research due to its potential applications in the field of pharmacology. DEHE is a tertiary amine oxide, which means that it contains a nitrogen atom that is bonded to three alkyl groups and one oxygen atom. The compound has a molecular weight of 147.21 g/mol and a chemical formula of C6H15NO2.
Mecanismo De Acción
The exact mechanism of action of N,N-diethyl-2-hydroxyethanamine oxide is not fully understood, but it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. N,N-diethyl-2-hydroxyethanamine oxide has also been shown to inhibit the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins, which are molecules that play a role in inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
N,N-diethyl-2-hydroxyethanamine oxide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, N,N-diethyl-2-hydroxyethanamine oxide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N,N-diethyl-2-hydroxyethanamine oxide is that it has a relatively low toxicity profile, which makes it suitable for use in laboratory experiments. Additionally, N,N-diethyl-2-hydroxyethanamine oxide is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation of N,N-diethyl-2-hydroxyethanamine oxide is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Direcciones Futuras
There are several areas of research that could benefit from further investigation into the properties and applications of N,N-diethyl-2-hydroxyethanamine oxide. One potential direction is to explore the potential of N,N-diethyl-2-hydroxyethanamine oxide as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research could be conducted to investigate the potential of N,N-diethyl-2-hydroxyethanamine oxide as a treatment for pain and inflammation. Finally, more research could be conducted to elucidate the mechanism of action of N,N-diethyl-2-hydroxyethanamine oxide and to identify specific pathways that could be targeted for therapeutic purposes.
Métodos De Síntesis
The synthesis of N,N-diethyl-2-hydroxyethanamine oxide can be achieved through a variety of methods, including the reaction of diethylamine with ethylene oxide in the presence of a catalyst such as zinc chloride. Other methods involve the reaction of diethylamine with ethylene chlorohydrin or ethylene glycol diethyl ether. The resulting compound can be purified through various techniques such as distillation or recrystallization.
Aplicaciones Científicas De Investigación
N,N-diethyl-2-hydroxyethanamine oxide has been extensively studied for its potential applications in pharmacology. It has been found to exhibit a variety of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. Additionally, N,N-diethyl-2-hydroxyethanamine oxide has been shown to have potential as an antidepressant and anxiolytic agent.
Propiedades
IUPAC Name |
N,N-diethyl-2-hydroxyethanamine oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-3-7(9,4-2)5-6-8/h8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZQCOHSSDKZGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CCO)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-hydroxyethanamine oxide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

